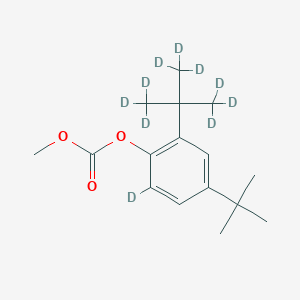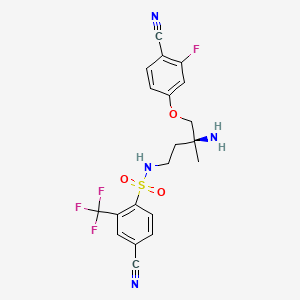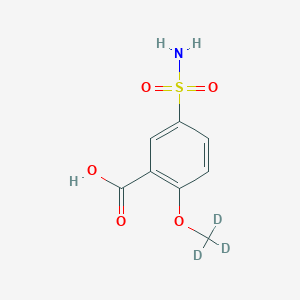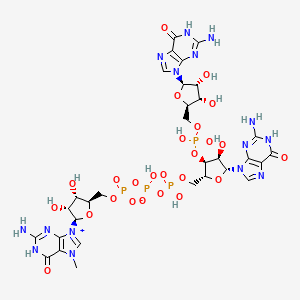
m7GpppGpG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “m7GpppGpG” is a trinucleotide cap analogue and oligonucleotideThis compound is commonly found at the 5’ end of eukaryotic messenger RNA (mRNA) and plays a crucial role in various RNA metabolic processes, including pre-mRNA splicing, mRNA transport, and the initiation of protein biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m7GpppGpG typically involves the use of RNA polymerases such as T7 RNA polymerase or SP6 RNA polymerase. These enzymes are primed with 7-methylguanosine triphosphate (m7GTP) and guanosine triphosphate (GTP) to produce the capped RNA. The reaction conditions often include a suitable buffer, magnesium ions, and a template DNA containing the desired sequence .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale in vitro transcription reactions. These reactions are optimized for high yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The capped RNA is then dried and stored as a sodium salt for further use .
Types of Reactions:
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal physiological conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphate groups, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Enzymatic Reactions: Enzymes such as RNA polymerases and exonucleases are commonly used in reactions involving this compound. .
Major Products Formed:
Capped RNA: The primary product formed from reactions involving this compound is capped RNA, which is essential for efficient translation and stability of mRNA
Chemistry:
RNA Synthesis: this compound is used in the synthesis of capped RNA for various biochemical and structural studies.
Biology:
Gene Expression Studies: The compound is crucial for studying the regulation of gene expression and RNA metabolism.
RNA Stability: It helps in understanding the mechanisms of RNA stability and degradation.
Medicine:
Cancer Research: this compound and its modifications are being studied for their roles in cancer development and drug resistance.
Therapeutic Applications: The compound is explored for potential therapeutic applications, including RNA-based therapies.
Industry:
作用機序
The mechanism of action of m7GpppGpG involves its role as a cap structure at the 5’ end of eukaryotic mRNA. This cap structure is essential for the initiation of translation, as it recruits various proteins required for the formation of the translation initiation complex. The cap also protects mRNA from degradation by 5’-exonucleases and facilitates the export of mRNA from the nucleus to the cytoplasm .
Molecular Targets and Pathways:
Cap-Binding Proteins: this compound interacts with cap-binding proteins such as eIF-4E and the nuclear cap-binding protein complex (CBC), which are crucial for mRNA processing and translation.
RNA Processing Pathways: The compound is involved in various RNA processing pathways, including splicing, 3’ end formation, and nonsense-mediated decay.
類似化合物との比較
m7GpppA: Another cap analogue with a similar structure but different base pairing properties.
m7GpppC: A cap analogue with cytosine instead of guanosine.
Uniqueness: m7GpppGpG is unique due to its specific interaction with guanosine and its role in stabilizing mRNA and facilitating efficient translation. Its ability to prevent premature degradation by 5’-exonucleases and recruit essential proteins for RNA processing makes it a valuable tool in scientific research and biotechnological applications .
特性
分子式 |
C31H41N15O25P4 |
|---|---|
分子量 |
1147.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H41N15O25P4/c1-43-7-46(22-13(43)25(54)42-31(34)39-22)27-17(50)15(48)9(67-27)3-64-73(57,58)70-75(61,62)71-74(59,60)65-4-10-19(18(51)28(68-10)45-6-36-12-21(45)38-30(33)41-24(12)53)69-72(55,56)63-2-8-14(47)16(49)26(66-8)44-5-35-11-20(44)37-29(32)40-23(11)52/h5-10,14-19,26-28,47-51H,2-4H2,1H3,(H12-,32,33,34,37,38,39,40,41,42,52,53,54,55,56,57,58,59,60,61,62)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,26-,27-,28-/m1/s1 |
InChIキー |
HKWBHWHNZUMMTL-QHADGNPYSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



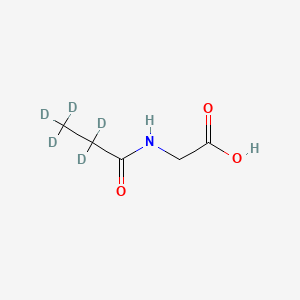

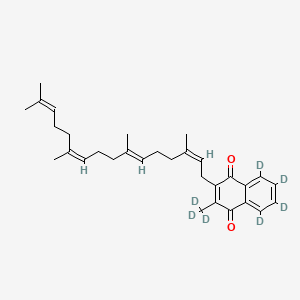
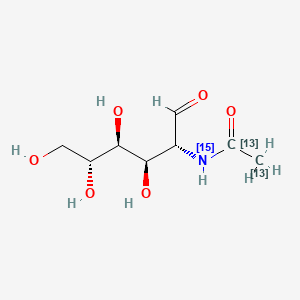
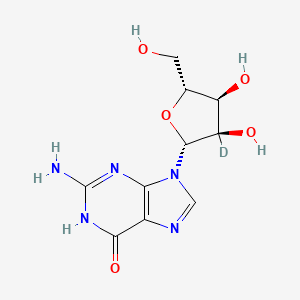
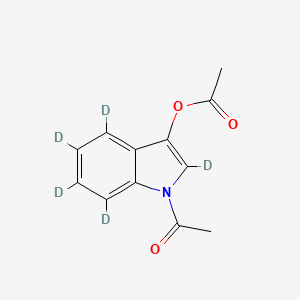
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)


